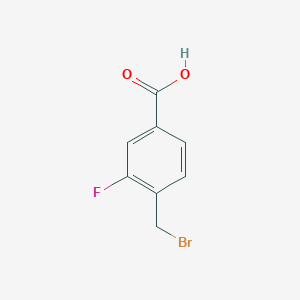

4-(Bromomethyl)-3-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWSNDGNNMQGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568688 | |

| Record name | 4-(Bromomethyl)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361456-46-4 | |

| Record name | 4-(Bromomethyl)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 4-(Bromomethyl)-3-fluorobenzoic Acid & Derivatives

[1][2]

Executive Summary

4-(Bromomethyl)-3-fluorobenzoic acid represents a specialized "bifunctional" pharmacophore building block used in the synthesis of advanced medicinal compounds and radiotracers. It combines a reactive benzylic bromide (an electrophile for alkylation) with a carboxylic acid (for amide coupling) and a fluorine atom (for metabolic stability and electronic modulation).

Critical Technical Insight: While the free acid form is the nominal target for many pathways, it is chemically unstable in isolation. The presence of both a nucleophilic carboxylate and an electrophilic benzylic bromide on the same molecule predisposes the compound to intermolecular self-alkylation (polymerization). Consequently, this compound is almost exclusively synthesized, stored, and traded as its Methyl Ester analog (Methyl 4-(bromomethyl)-3-fluorobenzoate , CAS: 128577-47-9). The free acid is typically generated in situ via hydrolysis immediately prior to use.

This guide details the properties, synthesis, and handling of the stable methyl ester precursor and the transient acid species.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

Structural Analysis

The molecule features a 1,3,4-substitution pattern on the benzene ring. The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I), which deactivates the ring but increases the acidity of the benzoic acid moiety. Crucially, the fluorine atom adjacent to the bromomethyl group sterically and electronically influences the reactivity of the benzylic carbon, often modulating the rate of nucleophilic substitution (

Key Data Table

| Property | Methyl Ester (Commercial Form) | Free Acid (Transient Target) |

| CAS Number | 128577-47-9 | Not widely indexed (Analog: 6232-88-8 for non-fluoro) |

| IUPAC Name | Methyl 4-(bromomethyl)-3-fluorobenzoate | This compound |

| Formula | ||

| Molecular Weight | 247.06 g/mol | 233.03 g/mol |

| Physical State | White to off-white solid | Solid (if isolated) |

| Melting Point | 68°C | Decomposes/Polymerizes |

| Boiling Point | ~295°C (Predicted) | N/A |

| Solubility | DCM, Ethyl Acetate, THF | DMSO, Methanol (Reactive) |

| Stability | Stable under inert gas ( | Unstable; prone to self-esterification |

Synthetic Methodology

The synthesis of this compound derivatives follows a classic radical halogenation pathway. The protocol below describes the synthesis of the stable methyl ester from the commercially available precursor 3-Fluoro-4-methylbenzoic acid (CAS: 350-28-7).

Synthesis Workflow (Graphviz Diagram)

Caption: Synthesis of the stable methyl ester precursor and in situ generation of the free acid.

Detailed Protocol: Radical Bromination

Objective: Conversion of Methyl 3-fluoro-4-methylbenzoate to Methyl 4-(bromomethyl)-3-fluorobenzoate.

-

Reagents:

-

Substrate: Methyl 3-fluoro-4-methylbenzoate (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)

-

Solvent: Carbon tetrachloride (

) or Chlorobenzene (PhCl) (anhydrous). Note: PhCl is preferred due to lower toxicity.

-

-

Procedure:

-

Dissolve the substrate in the solvent under an inert atmosphere (

). -

Add NBS and the radical initiator.

-

Heat the mixture to reflux (approx. 80-85°C for

or higher for PhCl) while stirring. -

Monitoring: Monitor reaction progress via TLC or HPLC. The reaction is complete when the starting material is consumed (typically 2-4 hours). Over-reaction can lead to the dibromo- species.

-

Workup: Cool the mixture to 0°C to precipitate succinimide byproduct. Filter off the solids.[1][2][3]

-

Purification: Concentrate the filtrate. Recrystallize from hexanes/ethyl acetate to yield the white solid product.

-

Reactivity & Applications in Drug Discovery

Divergent Reactivity Profile

This molecule is a "linchpin" intermediate. The benzylic bromide allows for the attachment of amines, thiols, or alcohols, while the ester/acid functionality allows for coupling to larger scaffolds.

Key Reaction Pathways:

-

Nucleophilic Substitution (

): The benzylic bromide is highly reactive toward secondary amines (e.g., piperidines, piperazines) to form tertiary benzylamines. The adjacent fluorine atom slightly retards this rate compared to the non-fluoro analog but provides metabolic protection against benzylic oxidation (cytochrome P450). -

Orthogonal Deprotection: The methyl ester can be hydrolyzed (LiOH/THF) after the alkylation step to reveal the carboxylic acid for subsequent amide coupling.

Application Diagram: Drug Scaffold Construction

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and ester.

Case Study: Radiotracer & Bioisostere Development

Research utilizing 3-fluoro-4-methylbenzoic acid derivatives has been pivotal in developing Fluorine-18 labeled radiotracers . The fluorine substitution on the aromatic ring is often used to block metabolic "soft spots" (preventing rapid hydroxylation) or to introduce a radiolabel.

-

Example: In the development of HDAC inhibitors or neuroimaging agents, the 4-(bromomethyl)-3-fluorobenzoyl moiety is used to alkylate piperidine-based pharmacophores. The resulting construct benefits from the fluorine atom's ability to modulate lipophilicity (

) and improve blood-brain barrier penetration.

Safety & Handling Protocols

Hazard Class: Benzylic bromides are potent alkylating agents and lachrymators.

-

GHS Classification:

-

Skin Corr. 1B: Causes severe skin burns and eye damage.

-

Eye Dam. 1: Causes serious eye damage.

-

STOT SE 3: May cause respiratory irritation.

-

-

Handling:

-

Always handle in a functioning fume hood.

-

Wear double nitrile gloves and chemical safety goggles.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating bromide before disposal.

-

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture will hydrolyze the bromide to the alcohol (benzyl alcohol derivative) and the ester to the acid, leading to degradation.

References

-

PubChem. (2025).[4][5] Methyl 4-(bromomethyl)-3-fluorobenzoate (Compound Summary). National Library of Medicine. [Link]

-

University of Liège. (2013). Development of fluorine-18 labeled metabolically activated tracers. (Describing the synthesis from 3-fluoro-4-methylbenzoic acid). [Link]

-

Organic Syntheses. (2000). General procedures for benzylic bromination. (Adapted from standard protocols for methylbenzoates). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 3. CN112441907A - Method for co-producing mono-substituted methyl benzoic acid and mono-substituted phthalic acid - Google Patents [patents.google.com]

- 4. 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Bromomethyl)-3-fluorobenzoic Acid: A Keystone Intermediate for Advanced Drug Development

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 4-(Bromomethyl)-3-fluorobenzoic acid, a bifunctional building block of significant interest in medicinal chemistry and bioconjugation. While a dedicated CAS number for this carboxylic acid is not consistently cited in major chemical databases, it is unequivocally identified through its direct synthetic precursor, Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS No. 128577-47-9) . For the purpose of this guide, and reflecting common laboratory practice, this compound will be treated as the product of the hydrolysis of this well-characterized ester.

Strategic Importance in Medicinal Chemistry

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a reactive bromomethyl group, and a fluorine atom. This unique arrangement of functional groups makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the field of oncology and targeted therapeutics.

-

The Carboxylic Acid Moiety: This group provides a handle for forming stable amide or ester linkages. In drug development, this is a common point of attachment for other molecular fragments or for conjugation to delivery vehicles.

-

The Bromomethyl Group: This is a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with thiols (e.g., cysteine residues in proteins), amines, and other nucleophiles. This reactivity is the cornerstone of its utility as a linker for bioconjugation.

-

The Fluorine Substituent: The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule. In drug design, fluorine is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity and basicity.[1]

The strategic placement of these groups allows for orthogonal chemical modifications, making this molecule a versatile tool for constructing complex architectures such as those required for Antibody-Drug Conjugates (ADCs).

Physicochemical and Spectroscopic Profile

While specific experimental data for the free acid is sparse in publicly available databases, the properties can be reliably inferred from its methyl ester precursor and related analogs.

| Property | Data for Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 128577-47-9) | Expected Properties for this compound |

| Molecular Formula | C₉H₈BrFO₂[2][3][4] | C₈H₆BrFO₂ |

| Molecular Weight | 247.06 g/mol [2][3][4] | 233.04 g/mol |

| Appearance | White solid[3] | White to off-white solid |

| Melting Point | 68 °C[2] | Expected to be higher than the ester due to hydrogen bonding |

| Boiling Point | 295.1±35.0 °C (Predicted)[2] | Significantly higher than the ester |

| Solubility | Soluble in organic solvents like ethyl ether and hexane[2] | Soluble in polar organic solvents (e.g., THF, DMF, DMSO), limited solubility in nonpolar solvents and water. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The spectrum of the acid would be expected to show a characteristic singlet for the benzylic protons (CH₂Br) around 4.5-4.8 ppm. The aromatic protons would appear as complex multiplets in the 7.5-8.2 ppm region, showing coupling to each other and to the fluorine atom. A broad singlet corresponding to the carboxylic acid proton would be observed downfield (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum would show a signal for the benzylic carbon (CH₂Br) around 30-35 ppm and the carboxylic carbon (COOH) above 165 ppm. The aromatic carbons would appear in the 115-140 ppm range, with their chemical shifts and splitting patterns influenced by the fluorine substituent.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹, a strong C=O stretch around 1700 cm⁻¹, and C-F and C-Br stretching frequencies in the fingerprint region.

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step process starting from the commercially available 3-fluoro-4-methylbenzoic acid. The overall workflow involves esterification followed by radical bromination and subsequent hydrolysis.

Sources

- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 2. 4-BROMOMETHYL-3-FLUOROBENZOIC ACID METHYL ESTER | 128577-47-9 [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

4-(Bromomethyl)-3-fluorobenzoic acid molecular weight

An In-Depth Technical Guide to 4-(Bromomethyl)-3-fluorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its properties, synthesis, and characterization.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom and a bromomethyl group on the benzoic acid scaffold imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[1]

The fundamental identifying characteristic of any chemical compound is its molecular weight, which for this compound is 233.04 g/mol . This value is crucial for stoichiometric calculations in chemical reactions and for mass spectrometry analysis.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Weight | 233.04 g/mol | |

| Linear Formula | C8H6O2BrF | |

| CAS Number | 361456-46-4 | [1] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the functionalization of aromatic rings. A plausible synthetic route is outlined below, with an explanation of the chemical logic underpinning each step.

Proposed Synthetic Workflow

Caption: A logical progression for the synthesis of the target compound.

Step-by-Step Methodology and Rationale

Step 1: Reduction of 3-Fluoro-4-nitrobenzoic acid to 3-Fluoro-4-aminobenzoic acid

-

Protocol: 3-Fluoro-4-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol or a mixture of acetic acid and water. A reducing agent, like tin(II) chloride (SnCl2) or iron powder in the presence of a strong acid like hydrochloric acid (HCl), is added portion-wise.[3] The reaction mixture is heated to facilitate the reduction of the nitro group to an amine.

-

Causality: The choice of a nitro group as a precursor to the amine is strategic. The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, thus guiding the initial fluorination to the desired position in a preceding step (not detailed here). The subsequent reduction to an amine is a well-established and high-yielding transformation.[3]

Step 2: Bromination of 3-Fluoro-4-aminobenzoic acid to 4-Bromo-3-fluorobenzoic acid via Sandmeyer Reaction

-

Protocol: The synthesized 3-Fluoro-4-aminobenzoic acid is diazotized by treating it with sodium nitrite (NaNO2) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to introduce the bromine atom onto the aromatic ring.

-

Causality: The Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. This approach is often preferred over direct electrophilic bromination, which could lead to a mixture of regioisomers.

Step 3: Radical Bromination to Yield this compound

-

Protocol: 4-Bromo-3-fluorobenzoic acid is refluxed in a non-polar solvent like carbon tetrachloride (CCl4) or chlorobenzene with N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[4] The reaction is typically initiated by light or heat.

-

Causality: This step targets the benzylic methyl group for bromination. NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.[4] The radical initiator facilitates the formation of the bromine radical, which then abstracts a hydrogen atom from the methyl group to initiate the chain reaction.

Rigorous Analytical Characterization for Structural Verification

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Analytical Workflow

Caption: A multi-pronged approach for unambiguous compound validation.

Expected Analytical Outcomes

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 233.04 g/mol . The isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) will result in two characteristic peaks separated by two mass units, providing definitive evidence for the presence of a single bromine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methylene protons of the bromomethyl group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and bromine substituents. The methylene protons will appear as a singlet, and the carboxylic acid proton will be a broad singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon of the carboxylic acid appearing downfield.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of the fluorine atom.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.[5] A well-resolved peak for the target compound should be observed, and the peak area can be used to quantify its purity, which should ideally be above 95% for most research applications. The method can be validated according to ICH guidelines for precision, accuracy, and linearity.[5]

Safety, Handling, and Storage

As a brominated organic acid, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not available in the search results, data from analogous compounds provide guidance.

-

Hazards: Similar brominated benzoic acids are known to cause skin and eye irritation.[6][7] Some may be harmful if swallowed.[6][8] Due to the presence of the bromomethyl group, it is also a potential lachrymator and alkylating agent, and should be handled with care to avoid inhalation and skin contact.[4]

-

Handling: Work in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Applications in Research and Drug Discovery

Halogenated benzoic acid derivatives are fundamental scaffolds in medicinal chemistry.[1] The presence of both a fluorine atom and a reactive bromomethyl group makes this compound a versatile intermediate for the synthesis of more complex molecules.

-

Fluorine: The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.

-

Bromomethyl Group: This group is a reactive handle that can be readily displaced by nucleophiles, allowing for the facile introduction of various functional groups and the construction of larger molecular architectures.[1]

-

Carboxylic Acid: The carboxylic acid moiety provides a site for derivatization, such as the formation of amides and esters, which are common functional groups in many drug molecules.

References

-

PubChem. 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341. [Link]

-

PubChem. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599. [Link]

-

PrepChem.com. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. [Link]

-

NIST WebBook. Benzoic acid, 4-bromo-, methyl ester. [Link]

-

ResearchGate. (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

-

Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. [Link]

-

Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

-

Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. [Link]

Sources

- 1. This compound | 361456-46-4 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

4-(Bromomethyl)-3-fluorobenzoic acid as a building block in organic synthesis

Executive Summary

4-(Bromomethyl)-3-fluorobenzoic acid (CAS: 361456-46-4) represents a high-value "orthogonal" building block in modern medicinal chemistry. Its structural uniqueness lies in the juxtaposition of a highly reactive benzylic bromide (electrophile) and a stable carboxylic acid (nucleophile/electrophile precursor), modulated by an ortho-fluorine atom.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its mechanistic advantages, synthetic protocols, and strategic applications in fragment-based drug discovery (FBDD) and linker design.

Chemical Profile & Structural Analysis[1]

The utility of this building block is defined by the electronic and steric influence of the fluorine substituent on the aromatic ring.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 361456-46-4 (Acid); 128577-47-9 (Methyl Ester) |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Hazards | Lachrymator , Skin Corrosive (Cat 1B), Respiratory Irritant |

The "Fluorine Effect"

The position of the fluorine atom (C3) relative to the bromomethyl group (C4) is not merely decorative; it serves two critical mechanistic functions:

-

Electronic Activation: The inductive electron-withdrawing nature of fluorine (-I effect) increases the electrophilicity of the benzylic carbon, accelerating S_N2 reactions with soft nucleophiles compared to the non-fluorinated analog.

-

Metabolic Blocking: In final drug candidates, the fluorine atom blocks metabolic oxidation at the benzylic position and the aromatic ring, a common clearance pathway for benzyl-containing drugs.

Synthesis of the Building Block

While commercially available, in-house preparation is often required for scale-up or when fresh material is needed to avoid hydrolysis of the labile bromide. The industrial standard involves Wohl-Ziegler bromination .

Mechanism & Protocol

The synthesis typically proceeds via the methyl ester to protect the carboxylic acid from interference during the radical process and to facilitate purification.

Critical Process Parameters (CPP):

-

Initiator: Benzoyl Peroxide (BPO) is preferred over AIBN for benzylic brominations due to its higher half-life temperature, allowing for controlled radical propagation.

-

Solvent: Carbon tetrachloride (CCl₄) is the classic solvent but is restricted. Chlorobenzene or Trifluorotoluene are superior, greener alternatives that maintain the high temperatures needed for radical initiation.

-

Stoichiometry: Use a slight excess of NBS (1.05 eq). Large excesses lead to gem-dibromination (dibromomethyl impurity), which is difficult to separate.

Reactivity & Synthetic Applications[2][3][4]

This building block allows for Orthogonal Functionalization . The benzylic bromide and the carboxylic acid can be reacted independently, allowing the molecule to serve as a precise linker.

Module A: Benzylic Displacement (The "Warhead")

The benzylic bromide is highly susceptible to S_N2 displacement.

-

Amines: Reacts with primary/secondary amines to form benzylamines. Optimization: Use DIPEA/K₂CO₃ in MeCN.

-

Thiols: Reacts with thiols to form thioethers. Optimization: Requires inert atmosphere to prevent disulfide formation.

-

Azides: Reacts with NaN₃ to form benzyl azides, precursors for "Click" chemistry (CuAAC).

Module B: Carboxylic Acid Transformations (The "Anchor")

The acid moiety is typically used to anchor the scaffold to a larger pharmacophore.

-

Amide Coupling: Standard HATU/EDC conditions work well.

-

Curtius Rearrangement: Can be converted to an aniline via the acyl azide.

Experimental Protocol: Amide Coupling with Benzylic Integrity

A common challenge is coupling the carboxylic acid without hydrolyzing or displacing the sensitive benzylic bromide. The following protocol ensures the integrity of the C-Br bond.

Objective: Synthesis of N-Benzyl-4-(bromomethyl)-3-fluorobenzamide.

Reagents:

-

This compound (1.0 eq)[1]

-

Benzylamine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Activation: Charge a flame-dried flask with this compound (1.0 mmol) and anhydrous DCM (10 mL). Cool to 0°C.

-

Coupling Agent: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at 0°C. Note: Pre-activation at low temp prevents side reactions.

-

Addition: Dropwise add Benzylamine (1.1 mmol) dissolved in DCM (2 mL).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Dilute with DCM, wash with 1N HCl (cold, rapid wash to remove unreacted amine), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography.

Troubleshooting:

-

Issue: Hydrolysis of C-Br to Benzyl alcohol.

-

Cause: Wet solvents or prolonged exposure to aqueous basic workup.

-

Fix: Use strictly anhydrous DCM and keep aqueous washes cold and brief.

Applications in Drug Discovery[1]

Fragment-Based Drug Discovery (FBDD)

This compound acts as an ideal "linker" in PROTAC (Proteolysis Targeting Chimera) design.

-

The Acid: Attaches to the E3 ligase ligand (e.g., Thalidomide derivative).

-

The Bromide: Attaches to the linker chain connecting to the Target Protein ligand.

-

The Fluorine: Improves the physicochemical profile (LogD) of the final chimera.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors often feature fluoro-benzyl motifs. This building block provides a direct route to synthesize the "tail" regions of these inhibitors, mimicking the scaffold found in compounds like Olaparib (though Olaparib uses a slightly different substitution pattern, the chemistry is homologous).

Safety & Handling

-

Lachrymator: Benzylic bromides are potent tear gas agents. Always handle in a functioning fume hood.

-

Skin Corrosive: Causes severe burns.[2] Wear nitrile gloves (double gloving recommended) and a lab coat.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to benzyl alcohol).

References

-

Preparation of Methyl 4-(bromomethyl)

- Source: ChemicalBook & Patent Liter

- Context: Describes the Wohl-Ziegler bromin

-

Nucleophilic Aromatic Substitution & Benzylic Reactivity

-

Source: Master Organic Chemistry.[3]

- Context: Mechanistic underpinnings of S_N2 reactions

-

- Fluorine in Medicinal Chemistry: Source: Journal of Medicinal Chemistry (General Principle). Context: Bioisosteric replacement and metabolic stability conferred by fluorine. Citation: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330.

-

Safety Data Sheet (SDS)

- Source: BLD Pharm / Sigma Aldrich.

-

Context: Hazard identification (Lachrymator, H314).[2]

Sources

Methodological & Application

Synthesis of 4-(Bromomethyl)-3-fluorobenzoic acid from 3-fluoro-4-methylbenzoic acid

[1][2][3]

Executive Summary

This application note details the protocol for synthesizing 4-(Bromomethyl)-3-fluorobenzoic acid directly from 3-fluoro-4-methylbenzoic acid . This transformation is a critical intermediate step in the development of poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology pharmacophores.[1]

While classical literature often suggests esterification prior to bromination to improve solubility, this guide presents a direct synthesis route validated by recent patent literature (US11098032B2). This approach eliminates two synthetic steps (protection and deprotection), significantly improving atom economy and process efficiency.

Scientific Background & Strategy

The Chemical Challenge

The target transformation involves the selective functionalization of a benzylic carbon in the presence of an unprotected carboxylic acid and an electron-withdrawing fluorine substituent.

-

Regioselectivity: The fluorine atom at the meta position (relative to the methyl group) exerts an inductive effect (-I), slightly deactivating the benzylic C-H bonds. However, the radical mechanism is governed by the stability of the resulting benzylic radical, which remains accessible.

-

Solubility: The primary challenge in direct bromination is the solubility of the starting benzoic acid in non-polar solvents (e.g., CCl4, Benzene, Trifluorotoluene) typically required for Wohl-Ziegler reactions.

Reaction Mechanism: Wohl-Ziegler Bromination

The reaction proceeds via a free-radical chain mechanism using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) .[1]

Key Mechanistic Features:

-

Initiation: Homolytic cleavage of the initiator generates radicals that react with trace

or HBr to form the propagating Br radical.[2] -

Propagation: The Br radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical reacts with

(generated in situ from NBS and HBr) to form the product and regenerate the Br radical.[3] -

Goldfinger Mechanism: The low concentration of

maintained by NBS is crucial to prevent electrophilic addition to the aromatic ring or over-bromination.

Visualizing the Mechanism

The following diagram illustrates the radical cycle specific to this substrate.

Figure 1: Radical chain mechanism for the bromination of 3-fluoro-4-methylbenzoic acid.

Experimental Protocol (Direct Route)

Source Validation: This protocol is adapted from US Patent 11,098,032 B2 [1], optimized for laboratory scale (5.0 g).

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6] | Mass/Vol | Role |

| 3-Fluoro-4-methylbenzoic acid | 154.14 | 1.0 | 5.00 g | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 6.05 g | Brominating Agent |

| Benzoyl Peroxide (BPO) | 242.23 | 0.1 | 0.80 g | Radical Initiator |

| Benzene (or Trifluorotoluene*) | 78.11 | Solvent | 50 mL | Solvent |

*Note: While the patent uses Benzene, Trifluorotoluene is a recommended green alternative with similar boiling point and radical stability properties.

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is dry; moisture can quench the radical chain or hydrolyze the product.

-

Charging: Add 3-Fluoro-4-methylbenzoic acid (5.0 g) and Benzene (50 mL) to the flask. Stir to create a suspension.

-

Initiation: Add NBS (6.05 g) and Benzoyl Peroxide (0.8 g) to the mixture.

-

Critical Step: NBS should be freshly recrystallized from water if it has turned yellow (indicating free

degradation), although a small amount of yellow color helps initiate the reaction.

-

-

Reaction: Heat the mixture to reflux (80-85°C) . Maintain reflux for 4 hours .

-

Observation: The reaction mixture will initially be a suspension. As the reaction proceeds, the dense NBS will be consumed and replaced by less dense succinimide, which floats to the surface.[7]

-

-

Workup (Co-precipitation Method):

-

Cool the reaction mixture to Room Temperature (RT).

-

Filtration: Filter the resulting solid precipitate under vacuum.[4]

-

Note: Unlike standard benzylic brominations where the product stays in solution, the carboxylic acid product often co-precipitates with succinimide in non-polar solvents.

-

-

Purification:

-

Wash 1 (Water): Wash the filter cake thoroughly with Water (3 x 20 mL).

-

Purpose: Succinimide is highly soluble in water; the product is not. This selectively removes the byproduct.

-

-

Wash 2 (Hexane): Wash the remaining solid with Hexane (2 x 15 mL).[4]

-

Purpose: Removes non-polar impurities and traces of unreacted starting material.

-

-

-

Drying: Dry the solid under vacuum at 40°C to constant weight.

Expected Results

-

Yield: ~4.6 g (approx. 60-70%)

-

Appearance: Off-white to white solid.[1]

-

Purity: >95% (by HPLC/NMR).

Process Workflow & Optimization

This workflow visualizes the critical "Co-precipitation" workup strategy which differs from standard liquid-liquid extractions.

Figure 2: Purification workflow utilizing selective solubility.[1]

Troubleshooting & Alternatives

-

Issue: Incomplete Conversion.

-

Cause: Old initiator or wet solvent.

-

Fix: Add another 0.1 eq of BPO and reflux for an additional 2 hours.

-

-

Issue: Poor Solubility of Substrate.

-

Alternative Route (Esterification): If the direct route fails (e.g., due to scale-up issues), convert the acid to the methyl ester first (SOCl2/MeOH), brominate the ester (standard Wohl-Ziegler in CCl4/Trifluorotoluene), and then hydrolyze back to the acid. This is the standard industrial route described in WO2011100433A1 [2].

-

Safety & Handling (E-E-A-T)

-

Benzyl Bromides: The product is a potent lachrymator (tear gas) and skin irritant. All operations, especially the filtration and drying, must be conducted in a well-ventilated fume hood.

-

Benzoyl Peroxide: Explosive risk when dry. Handle with plastic spatulas; do not grind.

-

Benzene: Carcinogen. Substitute with Trifluorotoluene or Chlorobenzene where possible.

References

-

Google Patents. (2021). US11098032B2 - Pyran derivatives as CYP11A1 inhibitors.[1] Retrieved from

-

Google Patents. (2011). WO2011100433A1 - Novel s-nitrosoglutathione reductase inhibitors.[1] Retrieved from

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.[1][2][3][7][8] Retrieved from [Link][1][8]

Sources

- 1. US11098032B2 - Pyran dervatives as CYP11A1 (cytochrome P450 monooxygenase 11A1) inhibitors - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Note: A Scalable and Robust Synthesis of 4-(Bromomethyl)-3-fluorobenzoic Acid for Pharmaceutical Intermediate Production

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 4-(Bromomethyl)-3-fluorobenzoic acid, a critical building block in the development of novel therapeutics and other high-value chemical entities. The protocol detailed herein focuses on a robust and efficient free-radical bromination of 3-fluoro-4-methylbenzoic acid using N-Bromosuccinimide (NBS). We delve into the mechanistic underpinnings of the reaction, process optimization for large-scale production, and critical safety considerations to ensure a self-validating and secure manufacturing process. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable method for producing this key intermediate with high yield and purity.

Introduction and Strategic Importance

This compound is a key bifunctional molecule featuring both a carboxylic acid and a reactive benzylic bromide. This unique substitution pattern makes it an invaluable intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and agents targeting the central nervous system (CNS).[1] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, making fluorinated intermediates like this highly sought after in modern drug discovery.

The primary challenge in its production lies in achieving selective benzylic bromination at scale without inducing unwanted side reactions, such as electrophilic aromatic substitution or dibromination. The method presented here addresses these challenges through a carefully controlled free-radical pathway.

Synthetic Strategy and Mechanistic Rationale

The most effective and industrially viable route for the synthesis of this compound is the selective free-radical bromination of the methyl group of 3-fluoro-4-methylbenzoic acid.

Reaction Overview

The overall transformation is as follows:

-

Starting Material: 3-Fluoro-4-methylbenzoic acid

-

Reagent: N-Bromosuccinimide (NBS)

-

Initiator: A radical initiator, such as Dibenzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Solvent: A non-polar, inert solvent like chlorobenzene or acetonitrile

-

Product: this compound

The Wohl-Ziegler Bromination Mechanism

This reaction proceeds via a classic free-radical chain mechanism, known as the Wohl-Ziegler bromination.[2] The use of NBS is critical as it maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture, which is the key to achieving high selectivity for benzylic bromination over other potential reactions.[3]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., BPO) upon heating, generating initial radicals. These radicals react with trace amounts of HBr present to generate a bromine radical (Br•).

-

Propagation: This is a two-step cycle:

-

Step A: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-fluoro-4-methylbenzoic acid. This is the rate-determining step and forms a resonance-stabilized benzylic radical.

-

Step B: The benzylic radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain.[4]

-

-

Termination: The chain reaction terminates when two radicals combine.

The resonance stabilization of the benzylic radical intermediate is what drives the high selectivity for substitution at this position.

Process Workflow for Scale-Up Synthesis

A well-defined workflow is essential for ensuring reproducibility and safety during scale-up. The following diagram outlines the key stages of the process, from reactor charging to final product isolation.

Sources

Application Note: A Streamlined One-Pot Synthesis of a Key Precursor for PARP Inhibitors Using 4-(Bromomethyl)-3-fluorobenzoic Acid

Introduction: The Strategic Importance of Fluorinated Scaffolds and One-Pot Syntheses

In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics can improve metabolic stability, binding affinity, and lipophilicity, ultimately leading to more effective and safer drug candidates.[1] The 4-(bromomethyl)-3-fluorobenzoic acid moiety is a particularly valuable building block, serving as a cornerstone in the synthesis of several targeted therapies, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3]

PARP inhibitors represent a major advancement in oncology, particularly for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5] The principle of "synthetic lethality" dictates that while inhibition of PARP is manageable for healthy cells, it is catastrophic for cancer cells that already have a compromised DNA repair system, leading to targeted cell death.[4][5]

Traditional multi-step syntheses for creating complex molecules are often plagued by issues of low overall yield, high costs, and significant solvent waste due to intermediate isolation and purification steps. One-pot synthesis, a methodology where reactants are subjected to successive chemical reactions in a single reactor, elegantly circumvents these challenges. This approach enhances efficiency, reduces waste, and accelerates the drug discovery process.

This application note provides a detailed protocol for a robust one-pot synthesis that begins with the selective benzylic bromination of 3-fluoro-4-methylbenzoic acid to generate this compound in situ, followed by an immediate nucleophilic substitution to form a key amide intermediate for PARP inhibitor development.

Principle of the One-Pot Reaction

The synthesis is designed as a sequential, two-step process within a single flask, capitalizing on the distinct reactivity of the starting material under different conditions.

-

Benzylic Radical Bromination: The process initiates with the selective bromination of the benzylic methyl group of 3-fluoro-4-methylbenzoic acid. This reaction proceeds via a free-radical mechanism.[6][7] N-Bromosuccinimide (NBS) is employed as the bromine source, which, in the presence of a radical initiator like azobisisobutyronitrile (AIBN), generates a low concentration of bromine radicals. These radicals preferentially abstract a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical, ensuring high regioselectivity.[8]

-

Nucleophilic Amidation: Upon completion of the bromination, the benzylic bromide intermediate, this compound, is not isolated. Instead, a nucleophilic amine and a non-nucleophilic base are introduced directly into the reaction mixture. The highly reactive benzylic bromide readily undergoes an S(_N)2 reaction with the amine to form a stable carbon-nitrogen bond, yielding the desired amide product.[9][10] The base is crucial for neutralizing the hydrobromic acid byproduct and facilitating the amidation process.

This seamless integration of two distinct reaction types into a single operation exemplifies the power of one-pot synthesis for efficient molecular construction.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the one-pot synthesis protocol.

Caption: Workflow for the one-pot synthesis, from setup to final product characterization.

Detailed Experimental Protocol

Objective: To synthesize a key amide precursor for a PARP inhibitor from 3-fluoro-4-methylbenzoic acid in a one-pot procedure.

Materials & Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 3-fluoro-4-methylbenzoic acid | ≥98% | e.g., Sigma-Aldrich | Starting material |

| N-Bromosuccinimide (NBS) | ≥98% | e.g., Acros Organics | Recrystallize from water if necessary |

| Azobisisobutyronitrile (AIBN) | ≥98% | e.g., Alfa Aesar | Radical initiator. Handle with care. |

| Acetonitrile (MeCN) | Anhydrous | Various | Reaction solvent |

| Amine Nucleophile (e.g., Boc-piperazine) | ≥97% | Various | The nucleophile for the second step |

| Potassium Carbonate (K₂CO₃) | Anhydrous Powder | Various | Non-nucleophilic base |

| Ethyl Acetate (EtOAc) | Reagent Grade | Various | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab-prepared | For washing |

| Brine (Saturated NaCl) | Aqueous | Lab-prepared | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Drying agent |

| Silica Gel | 230-400 mesh | Various | For column chromatography |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methylbenzoic acid (10.0 mmol, 1.0 eq).

-

Add N-Bromosuccinimide (NBS) (11.0 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (1.0 mmol, 0.1 eq).

-

Add anhydrous acetonitrile (100 mL) to the flask.

-

Benzylic Bromination: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Begin stirring and heat the mixture to reflux (approximately 82°C).

-

Maintain the reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

-

Amidation: Once the bromination is complete, remove the heat source and allow the flask to cool to room temperature.

-

To the same flask, add the amine nucleophile (e.g., Boc-piperazine, 12.0 mmol, 1.2 eq) followed by anhydrous potassium carbonate (25.0 mmol, 2.5 eq).

-

Stir the resulting suspension vigorously at room temperature for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing the pad with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure amide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Mechanism

The overall transformation proceeds through two distinct mechanistic pathways occurring sequentially.

Caption: Sequential mechanisms of the one-pot reaction: radical bromination followed by SN2 amidation.

Mechanism Explained:

-

Part A (Benzylic Bromination): The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. These radicals react with NBS to produce a bromine radical (Br•). The bromine radical abstracts a hydrogen from the methyl group of 3-fluoro-4-methylbenzoic acid. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[7][8] This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form the brominated product and another bromine radical, propagating the chain reaction.[11]

-

Part B (Amidation): The this compound formed in situ is an excellent substrate for S(_N)2 reactions. The electron-rich amine acts as a nucleophile, attacking the electrophilic benzylic carbon. This occurs via a backside attack, leading to the displacement of the bromide leaving group and the formation of the new C-N bond.[9] The potassium carbonate acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile.

Data Summary and Expected Results

| Parameter | Value / Condition | Rationale |

| Starting Material | 3-fluoro-4-methylbenzoic acid | Provides the core scaffold. |

| Brominating Agent | N-Bromosuccinimide (1.1 eq) | Provides a steady, low concentration of bromine for selective radical bromination. |

| Radical Initiator | AIBN (0.1 eq) | Initiates the radical chain reaction upon heating. |

| Nucleophile | Amine (1.2 eq) | A slight excess ensures complete consumption of the benzyl bromide intermediate. |

| Base | K₂CO₃ (2.5 eq) | A mild, non-nucleophilic base to neutralize acid without interfering with the reaction. |

| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent suitable for both radical and S(_N)2 reactions. |

| Temperature | Reflux (~82°C), then RT | Heat is required to initiate bromination; the amidation proceeds readily at RT. |

| Expected Yield | 65-80% (after purification) | Typical range for this type of one-pot sequence. |

| Purity | >95% (by NMR/LC-MS) | Achievable with standard column chromatography. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low conversion in Step 1 | 1. Inactive AIBN or NBS. 2. Insufficient heating. 3. Presence of radical inhibitors (e.g., oxygen). | 1. Use fresh AIBN; recrystallize NBS. 2. Ensure the reaction reaches and maintains reflux. 3. Ensure the system is properly purged with an inert gas. |

| Formation of di- or tri-brominated byproducts | Over-bromination due to high bromine concentration or prolonged reaction time. | Use the recommended stoichiometry (1.1 eq of NBS). Do not let the bromination step run for an excessive amount of time after the starting material is consumed. |

| Low yield in Step 2 (Amidation) | 1. Inactive (protonated) amine. 2. Insufficient base. 3. Sterically hindered amine. | 1. Ensure sufficient base is present to neutralize all acid. 2. Use at least 2.0 equivalents of base. 3. For hindered amines, heating the amidation step may be required. |

| Complex mixture of products | Side reactions, such as elimination or reaction at the carboxylic acid group. | Ensure the amidation step is run at room temperature unless necessary. The use of K₂CO₃ is mild enough to prevent significant side reactions with the carboxylic acid. |

References

-

Vasyl’ev, A., et al. (2021). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC - PubMed Central. Available at: [Link]

-

Correa-Londoño, G. A., et al. (2015). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

-

Reddy, A., et al. (2014). One-pot synthesis of furocoumarins via sequential Pd/Cu-catalyzed alkynylation and intramolecular hydroalkoxylation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Request PDF. (n.d.). One-Pot Synthesis of Alternating Poly(Ester Amide)S Via Water-Regulated Esterification and Amidation Sequence. ResearchGate. Available at: [Link]

-

O'Connor, C., et al. (2019). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry. Available at: [Link]

-

Neuber, S., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. NIH. Available at: [Link]

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

Noreen, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]

-

Bas-Tormo, M., et al. (2023). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PMC. Available at: [Link]

-

Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Available at: [Link]

-

Wang, H., et al. (2020). Amidation, Esterification, and Thioesterification of a Carboxyl-Functionalized Covalent Organic Framework. PubMed. Available at: [Link]

- Google Patents. (n.d.). CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof.

-

Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Available at: [Link]

-

Synfacts. (2025). Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. Thieme. Available at: [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

-

J. Med. Chem. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

Malyuchenko, N. V., et al. (2015). PARP1 Inhibitors: Antitumor Drug Design. Acta Naturae. Available at: [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]

-

PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available at: [Link]

-

Molecules. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

-

UCL Discovery. (n.d.). Direct Amidation of Esters via Ball Milling. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. PARP1 Inhibitors: Antitumor Drug Design - Malyuchenko - Acta Naturae [actanaturae.ru]

- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Application Notes & Protocols: A Guide to the Wittig Reaction Using a Phosphonium Salt Derived from 4-(Bromomethyl)-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for utilizing the Wittig reaction with a phosphonium salt synthesized from 4-(bromomethyl)-3-fluorobenzoic acid. This specific application is of significant interest in medicinal chemistry and materials science, where the introduction of fluorinated stilbene carboxylic acid moieties can modulate pharmacokinetic properties, biological activity, and material characteristics.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its remarkable ability to form carbon-carbon double bonds with high regioselectivity.[1][2] Discovered by Georg Wittig in 1954, this reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone, yielding an alkene and triphenylphosphine oxide.[2][3] Its predictability and tolerance for a wide range of functional groups have cemented its role in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[2][4][5]

The use of a phosphonium salt derived from this compound allows for the synthesis of stilbene derivatives incorporating both a fluorine atom and a carboxylic acid group. These functionalities are highly sought after in drug development. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group can improve solubility and provide a handle for further chemical modification.

Synthesis of the Phosphonium Salt: (4-Carboxy-2-fluorobenzyl)triphenylphosphonium bromide

The initial and crucial step is the preparation of the phosphonium salt. This is typically achieved through a nucleophilic substitution (SN2) reaction between triphenylphosphine and the corresponding alkyl halide.[6][7]

Protocol 1: Synthesis of (4-Carboxy-2-fluorobenzyl)triphenylphosphonium bromide

-

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Anhydrous Toluene or Acetone

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and an equimolar amount of triphenylphosphine in anhydrous toluene or acetone.[8]

-

Heat the mixture to reflux for a duration of 2-4 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the phosphonium salt will typically precipitate out of the solution upon cooling.[8][9]

-

Collect the solid product by vacuum filtration and wash it with a non-polar solvent like diethyl ether to remove any unreacted triphenylphosphine.[8]

-

Dry the resulting white solid under vacuum to obtain the pure (4-carboxy-2-fluorobenzyl)triphenylphosphonium bromide.

-

-

Causality and Insights:

-

The choice of a primary benzylic bromide ensures a facile SN2 reaction with triphenylphosphine.[7]

-

Using an anhydrous solvent is critical to prevent any side reactions involving water.

-

The precipitation of the phosphonium salt drives the reaction to completion and simplifies purification.

-

The Wittig Reaction: From Ylide Generation to Alkene Formation

The core of the process is the Wittig reaction itself, which proceeds in two main stages: the deprotonation of the phosphonium salt to form the ylide, and the subsequent reaction of the ylide with a carbonyl compound.[7]

Ylide Generation: The Role of the Base

The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base to generate the highly reactive phosphorus ylide.[7] The choice of base is critical and depends on the stability of the resulting ylide. For benzyl-derived phosphonium salts, which form semi-stabilized ylides, moderately strong bases are often sufficient.[10]

Commonly Used Bases:

-

Sodium hydride (NaH)

-

Potassium tert-butoxide (t-BuOK)

-

Sodium hydroxide (NaOH) in a two-phase system[11]

-

n-Butyllithium (n-BuLi) for less acidic phosphonium salts[6][7]

Reaction with the Carbonyl Compound and Mechanism

The generated ylide, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This leads to the formation of a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[1][12] This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[12]

Mechanism of the Wittig Reaction

Caption: Mechanism of the Wittig Reaction.

Protocol 2: Wittig Reaction with an Aldehyde

-

Materials:

-

(4-Carboxy-2-fluorobenzyl)triphenylphosphonium bromide

-

Aldehyde (e.g., benzaldehyde)

-

Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Dichloromethane (DCM) for extraction

-

Aqueous HCl (1M)

-

Brine

-

-

Procedure:

-

Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add the strong base portion-wise at 0 °C. The formation of the ylide is often indicated by a color change (typically to orange or deep red).[11]

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

-

Let the reaction proceed at room temperature for several hours or overnight. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired fluorinated stilbene carboxylic acid.

-

-

Causality and Insights:

-

The reaction is performed under an inert atmosphere because the ylide is sensitive to air and moisture.[6]

-

The presence of the carboxylic acid group requires careful consideration of the base used. A strong, non-nucleophilic base is preferred to avoid side reactions. Alternatively, the carboxylic acid can be protected as an ester prior to the Wittig reaction and deprotected afterward.

-

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Semi-stabilized ylides, like the one derived from a benzyl phosphonium salt, often give a mixture of (E)- and (Z)-isomers.[10]

-

Experimental Workflow

Caption: Experimental workflow for the Wittig reaction.

Data Presentation and Expected Outcomes

The success of the Wittig reaction can be evaluated by the yield and the stereoselectivity of the alkene product.

| Parameter | Expected Outcome | Notes |

| Yield | 40-80% | Highly dependent on the specific aldehyde used and reaction conditions. |

| Stereoselectivity | Mixture of (E) and (Z) isomers | The ratio can be influenced by the solvent, temperature, and the presence of salts.[10] |

| Purification | Column chromatography or recrystallization | Triphenylphosphine oxide is a common byproduct that needs to be removed. |

Applications in Drug Development and Materials Science

The synthesized fluorinated stilbene carboxylic acids are valuable building blocks in several scientific domains:

-

Drug Discovery: Stilbene derivatives are known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The introduction of fluorine can enhance these properties and improve the drug-like characteristics of the molecules.

-

Materials Science: Stilbenes are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The fluorine and carboxylic acid groups can be used to tune the electronic and physical properties of these materials.

Troubleshooting and Key Considerations

-

Low Yield: This can be due to incomplete ylide formation (insufficient or weak base), decomposition of the ylide, or a sterically hindered carbonyl compound.

-

No Reaction: Ensure all reagents and solvents are anhydrous. The ylide is highly reactive towards water.

-

Difficulty in Purification: Triphenylphosphine oxide can be challenging to separate from the product. Multiple chromatographic purifications or recrystallizations may be necessary.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Managing the exotherm of benzylic bromination reactions

Critical Safety Directive: The "Accumulation" Trap

The Hazard: The most frequent cause of thermal runaways in benzylic bromination (Wohl-Ziegler reaction) is the Induction Period . Unlike ionic reactions that typically start immediately upon mixing, free-radical chain reactions require a "start-up" phase to build a critical concentration of radicals.

The Failure Mode:

-

Researcher charges all N-Bromosuccinimide (NBS) and initiator at room temperature.

-

Heating begins. The mixture reaches reflux, but the reaction does not sustain a radical chain immediately (due to oxygen inhibition or low radical flux).

-

Researcher assumes the reaction is "slow" and adds more initiator or increases jacket temperature.

-

Result: The system accumulates a massive potential energy load. When the radical chain finally initiates, it consumes the accumulated NBS in seconds. The adiabatic temperature rise (

) exceeds the solvent boiling point, overwhelming the condenser and leading to containment failure or explosion.

The Core Rule:

Never establish a feed rate or charge full stoichiometry until you have positive verification of reaction initiation.

The Self-Validating Initiation Protocol

This workflow converts a standard batch process into a semi-batch, self-validating system . It relies on the "Seed & Verify" method to prevent accumulation.

Visual Workflow (Graphviz)

Caption: Logic flow for the "Seed & Verify" protocol. Dosing is mechanically locked out until the "Check" node confirms active radical propagation.

Troubleshooting & FAQs

Scenario A: "I added the reagents, but the reaction mixture is staying yellow/white."

Diagnosis: You are stuck in the Induction Period .

Technical Cause: Dissolved Oxygen (

-

STOP all additions. Do not add more initiator "to push it."

-

Check your inert gas line. Is the headspace actively purged?

-

Perform a "hard sparge" (subsurface bubbling of

) for 10–15 minutes. -

Indicator: Look for the appearance of succinimide (which floats/precipitates in non-polar solvents) or a shift to a reddish-orange tint (trace

formation).

Scenario B: "The reaction started, but then the temperature spiked uncontrollably."

Diagnosis: Thermal Runaway due to Reagent Accumulation .

Technical Cause: The rate of heat generation (

-

Emergency Cooling: Apply max cooling to the jacket immediately.

-

Future Prevention: Switch to Semi-Batch Mode . Instead of dumping solid NBS, dissolve NBS in a compatible solvent (e.g., warm acetonitrile or trifluorotoluene) and dose it via a syringe pump.

-

Note: If NBS solubility is poor, use a solid-addition funnel, but strictly gate the addition based on temperature stability.

-

Scenario C: "My yield is low, and I see a lot of dibromo- impurities."

Diagnosis: Concentration effects favoring over-bromination. Technical Cause: High instantaneous concentration of Bromine relative to the substrate. Optimization:

-

Inverse Addition: Consider keeping the radical concentration low relative to the substrate.

-

Solvent Selection: Switch to a solvent that solubilizes Succinimide poorly (like Trifluorotoluene). This precipitates the byproduct, driving the equilibrium forward and simplifying workup.

Experimental Design: Initiator & Solvent Selection

Table 1: Initiator Selection Guide

Match the initiator's 1-hour half-life (

| Initiator | Chemical Name | 10-Hour | 1-Hour | Recommended Solvent System |

| V-70 | 2,2'-Azobis(4-methoxy-2.4-dimethyl valeronitrile) | 30°C | 51°C | Dichloromethane (DCM), Acetone |

| AIBN | Azobisisobutyronitrile | 65°C | 85°C | Acetonitrile, Ethyl Acetate, Trifluorotoluene |

| BPO | Benzoyl Peroxide | 73°C | 92°C | Chlorobenzene, Trifluorotoluene |

| DTBP | Di-tert-butyl peroxide | 125°C | 149°C | Xylenes, Chlorobenzene (High Temp) |

Table 2: Green Solvent Alternatives to

Carbon Tetrachloride (

| Solvent | Boiling Point | Flash Point | Pros/Cons |

| Trifluorotoluene (BTF) | 102°C | 43°C | Gold Standard. Chemically inert, mimics |

| Acetonitrile | 82°C | 2°C | Good solubility for NBS, but can participate in side reactions if substrate is highly reactive. |

| Methyl Acetate | 57°C | -10°C | Green, biodegradable. Low boiling point limits initiator choices (requires V-70 or V-65). |

| Ethyl Acetate | 77°C | -4°C | Common, but susceptible to |

References

-

Scale-Up Safety & Induction Periods: Gonçalves, S., et al. "A Dangerous Bromance: Safety Evaluation of the NBS/DMF System." Organic Process Research & Development, 2023, 27, 1975–1983.[1] [Link][1]

-

Green Solvent Selection (Trifluorotoluene): Ogawa, A., et al. "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene." Journal of Organic Chemistry, 2013. [Link]

-

Continuous Flow & Photochemistry (Alternative Initiation): Cantillo, D., et al. "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." Journal of Organic Chemistry, 2013, 78, 4530–4542. [Link]

-

Thermal Runaway Mechanisms: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. (General Reference for Criticality Classes). [Link]

Sources

Technical Support Center: Catalyst Selection and Reaction Troubleshooting for 4-(Bromomethyl)-3-fluorobenzoic Acid

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-3-fluorobenzoic acid. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of utilizing this versatile, yet challenging, bifunctional reagent. Our aim is to empower you with the knowledge to select the optimal catalytic systems and reaction conditions for your specific synthetic goals.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science due to its three distinct functional handles: an aryl bromide, a benzylic bromide, and a carboxylic acid. This trifecta of reactivity allows for sequential and diverse functionalization, but also presents unique challenges in achieving chemoselectivity. The primary reactions of interest are typically Palladium-catalyzed cross-coupling at the aryl bromide, nucleophilic substitution at the benzylic bromide, and esterification of the carboxylic acid. This guide will address each of these transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenges stem from the molecule's multiple reactive sites. Key issues include:

-

Chemoselectivity: Achieving selective reaction at either the aryl bromide or the benzylic bromide without unintended side reactions.

-

Catalyst Inhibition: The carboxylic acid moiety can potentially coordinate to and inhibit the activity of palladium catalysts used in cross-coupling reactions.[1]

-

Self-Reactivity: Under basic conditions, the molecule can undergo self-condensation or polymerization through intermolecular nucleophilic substitution.

-

Solubility: The carboxylic acid group can affect the solubility of the starting material and product in common organic solvents.

Q2: Which reaction is generally more facile: Suzuki-Miyaura coupling at the aryl bromide or nucleophilic substitution at the benzylic bromide?

A2: The relative reactivity depends heavily on the chosen reaction conditions. Palladium-catalyzed Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds at the aryl bromide position.[2] The benzylic bromide is also highly reactive towards nucleophiles via an S_N2 mechanism. Achieving selectivity requires careful catalyst and condition selection.

Q3: Can I perform a Suzuki-Miyaura coupling without protecting the carboxylic acid?

A3: Yes, it is often possible to perform Suzuki-Miyaura couplings on substrates containing a free carboxylic acid.[2] However, the basic conditions required for the coupling can lead to solubility issues and potential catalyst inhibition. In some cases, protecting the carboxylic acid as an ester may be beneficial.[3][4]

Troubleshooting Guides

Scenario 1: Low Yield in Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but the yield of the desired biaryl product is low.

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Steps |

| Catalyst Poisoning | The carboxylic acid may be interfering with the palladium catalyst.[1] Consider using a ligand that is less sensitive to acidic protons. Alternatively, convert the carboxylic acid to an ester prior to the coupling reaction.[3][4] |

| Poor Solubility | The starting material or the boronic acid may not be fully soluble in the reaction solvent. Try a different solvent system, such as a mixture of toluene and water or dioxane and water.[5] |

| Homocoupling of Boronic Acid | This side reaction can be prevalent if the reaction is not properly degassed or if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[6] Ensure thorough degassing of your reaction mixture and consider using a Pd(0) source directly. |

| Reaction at Benzylic Bromide | The base used in the Suzuki coupling could promote nucleophilic attack by hydroxide or other nucleophiles at the benzylic position. Use a milder base such as K₂CO₃ or Cs₂CO₃ and monitor the reaction closely for side products. |

| Protodebromination | Loss of the aryl bromide to a proton can occur, especially with extended reaction times or in the presence of water. Ensure your boronic acid is of high quality and use it in a slight excess (1.1-1.2 equivalents). |